2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Introduction of the amide group: The phenoxy intermediate is then reacted with a suitable amine, such as 4-fluorobenzylamine, under conditions that promote amide bond formation.
Incorporation of the furan moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide
- 2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]butanamide
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]propanamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effectiveness in various research fields.
Properties
Molecular Formula |
C22H21ClFNO3 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H21ClFNO3/c1-15-12-19(9-10-21(15)23)28-16(2)22(26)25(14-20-4-3-11-27-20)13-17-5-7-18(24)8-6-17/h3-12,16H,13-14H2,1-2H3 |
InChI Key |
AIPLEDRNMWRMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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